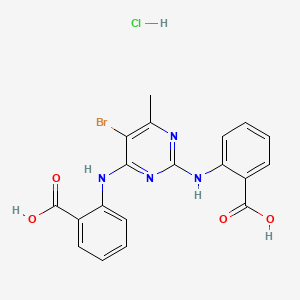
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, carboxyphenylamino groups, and a methyl group in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .
Scientific Research Applications
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di(o-carboxyphenylamino)-6-chloropyrimidine
- 2,4-Di(m-carboxyphenylamino)pyrimidine
- 2,4-Di(n-carboxyphenylamino)pyrimidine
Uniqueness
Compared to similar compounds, 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of functional groups.
Properties
CAS No. |
89450-92-0 |
|---|---|
Molecular Formula |
C19H16BrClN4O4 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
2-[[5-bromo-2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H15BrN4O4.ClH/c1-10-15(20)16(22-13-8-4-2-6-11(13)17(25)26)24-19(21-10)23-14-9-5-3-7-12(14)18(27)28;/h2-9H,1H3,(H,25,26)(H,27,28)(H2,21,22,23,24);1H |
InChI Key |
ZDPGRZRSJLXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















